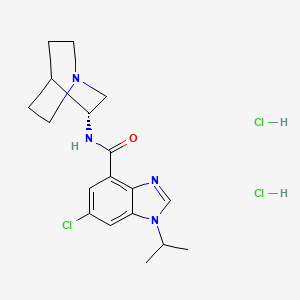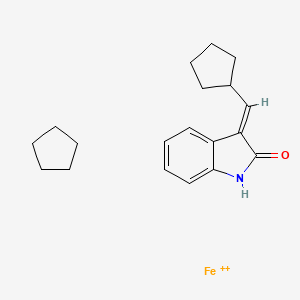
(E)-FeCp-oxindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-FeCp-oxindole” is a selective inhibitor of human vascular endothelial cell growth factor receptor 2 (VEGFR2) with an IC50 value of 200 nM . It can significantly inhibit VEGFR1 and PDGFRa or b at 10 μM . It has some anticancer activity, acting on B16 murine melanoma lines with IC50 less than 1 μM .
Molecular Structure Analysis
The molecular weight of “(E)-FeCp-oxindole” is 329.17 . The molecular formula is C19H15FeNO . The structure includes a ferrocene moiety, which is a type of organometallic compound .Physical And Chemical Properties Analysis
“(E)-FeCp-oxindole” is a brown solid . It is soluble to 5 mM in DMSO . The carbon content is 68.39%, the hydrogen content is 4.68%, and the nitrogen content is 4.2% .Applications De Recherche Scientifique
Synthesis and Anticancer Activity : Ferrocenyl oxindoles, including (E) and (Z) isomers, have been synthesized and studied for their anticancer activities. Certain isomers have shown potent effects against human breast cancer cells, suggesting potential as lead compounds for cancer therapy (Silva et al., 2010).
Electrophysiological Effects : Oxindole, a tryptophan metabolite, has been studied for its electrophysiological effects on rat hippocampal slices, influencing neurotransmission and neuronal excitability (Mannaioni et al., 1998).
Iron-Catalyzed Oxidative Synthesis : The use of iron catalysts in the oxidative tandem route for assembling 3-(2-oxoethyl)indolin-2-ones from N-arylacrylamides and alcohols has been explored, highlighting the role of iron in facilitating these chemical transformations (Ouyang et al., 2014).
Fe-only Hydrogenase Active Site Analogs : Research into polyisocyano derivatives of iron has led to the synthesis of new classes of iron thiolates, which are structurally similar to the oxidized form of the active sites of Fe-only hydrogenases, important in biological hydrogen processing (Lawrence et al., 2002).
Removal of Contaminants in Wastewater : Studies have investigated the removal efficiencies of various endocrine disrupting chemicals and pharmaceuticals in wastewater using ferrate (Fe(VI)) treatment, demonstrating its effectiveness in selectively oxidizing organic moieties (Yang et al., 2012).
Oxindole-based Kinase Inhibitors : A series of oxindole-containing ferrocenes have been synthesized and tested for in vitro kinase inhibition, showing activities against various isoforms and providing insights into molecular docking studies (Amin et al., 2013).
Catalytic Enantioselective Synthesis : Research has focused on developing efficient methods for diversity-oriented synthesis of chiral 3,3-disubstituted oxindoles, a prominent structural motif in natural products and drugs (Cao et al., 2018).
Mécanisme D'action
“(E)-FeCp-oxindole” acts as a selective inhibitor of human vascular endothelial cell growth factor receptor 2 (VEGFR2) with an IC50 value of 200 nM . It can significantly inhibit VEGFR1 and PDGFRa or b at 10 μM . It has some anticancer activity, acting on B16 murine melanoma lines with IC50 less than 1 μM .
Propriétés
IUPAC Name |
cyclopentane;(3E)-3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.C5H10.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h3-4,7-10H,1-2,5-6H2,(H,15,16);1-5H2;/q;;+2/b12-9+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKCUURLEMXRGX-ANOGCNOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC1.C1CCC(C1)C=C2C3=CC=CC=C3NC2=O.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC1.C1CCC(C1)/C=C/2\C3=CC=CC=C3NC2=O.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FeNO+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-FeCp-oxindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

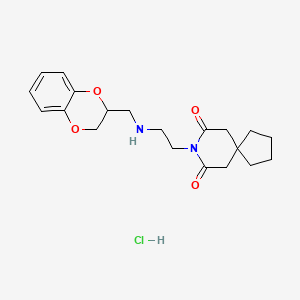


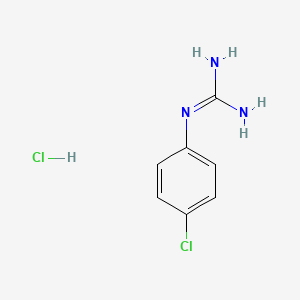
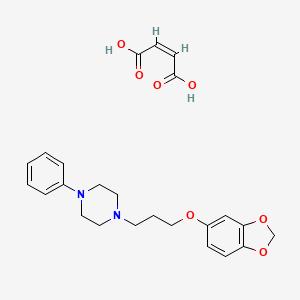


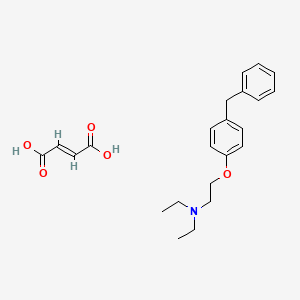
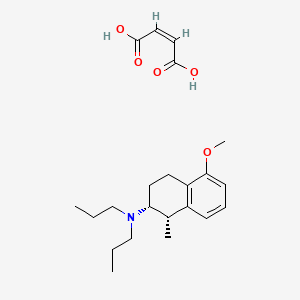


![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)

